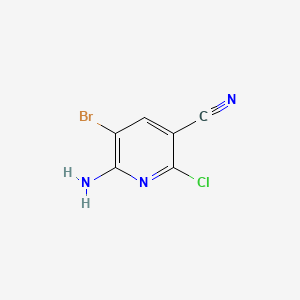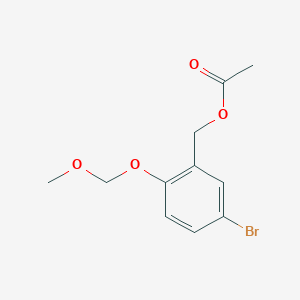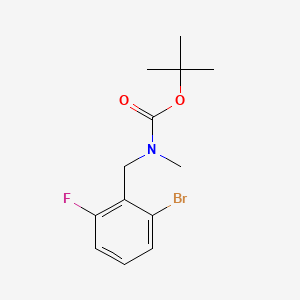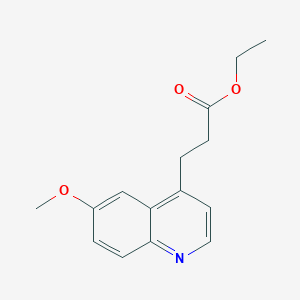![molecular formula C23H30O2Si B13927267 4-{[Tert-butyl(diphenyl)silyl]oxy}cyclohexanecarbaldehyde](/img/structure/B13927267.png)
4-{[Tert-butyl(diphenyl)silyl]oxy}cyclohexanecarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[Tert-butyl(diphenyl)silyl]oxy}cyclohexanecarbaldehyde is a chemical compound that features a cyclohexane ring substituted with a tert-butyl(diphenyl)silyl group and an aldehyde functional group. This compound is of interest in organic synthesis due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[Tert-butyl(diphenyl)silyl]oxy}cyclohexanecarbaldehyde typically involves the protection of a hydroxyl group on a cyclohexane derivative using tert-butyl(diphenyl)silyl chloride in the presence of a base such as imidazole or pyridine. The aldehyde group can be introduced through formylation reactions using reagents like dimethylformamide (DMF) and a base such as n-butyllithium (n-BuLi) in anhydrous conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures, ensuring the use of appropriate reaction vessels, temperature control, and purification techniques to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-{[Tert-butyl(diphenyl)silyl]oxy}cyclohexanecarbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3
Reduction: NaBH4, LiAlH4
Substitution: TBAF, acidic conditions
Major Products:
Oxidation: Carboxylic acid derivative
Reduction: Alcohol derivative
Substitution: Deprotected hydroxyl compound
Applications De Recherche Scientifique
4-{[Tert-butyl(diphenyl)silyl]oxy}cyclohexanecarbaldehyde is used in various scientific research applications, including:
Chemistry: As a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: Potential precursor in the synthesis of biologically active molecules.
Medicine: Intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the production of fine chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 4-{[Tert-butyl(diphenyl)silyl]oxy}cyclohexanecarbaldehyde primarily involves its role as a protecting group. The tert-butyl(diphenyl)silyl group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. This allows for selective reactions at other functional groups in the molecule. The aldehyde group can participate in various reactions, such as nucleophilic additions, due to its electrophilic nature .
Comparaison Avec Des Composés Similaires
- tert-Butyldimethylsilyl (TBDMS) ethers
- tert-Butyldiphenylsilyl (TBDPS) ethers
- tert-Butyldimethylsilyloxyacetaldehyde
Comparison: 4-{[Tert-butyl(diphenyl)silyl]oxy}cyclohexanecarbaldehyde is unique due to the presence of both the tert-butyl(diphenyl)silyl protecting group and the aldehyde functional group. Compared to TBDMS and TBDPS ethers, it offers increased steric hindrance and stability towards acidic and nucleophilic conditions . This makes it particularly useful in complex synthetic routes where selective protection and deprotection are crucial.
Propriétés
Formule moléculaire |
C23H30O2Si |
|---|---|
Poids moléculaire |
366.6 g/mol |
Nom IUPAC |
4-[tert-butyl(diphenyl)silyl]oxycyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C23H30O2Si/c1-23(2,3)26(21-10-6-4-7-11-21,22-12-8-5-9-13-22)25-20-16-14-19(18-24)15-17-20/h4-13,18-20H,14-17H2,1-3H3 |
Clé InChI |
HMIAJTUSLKCNGE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CCC(CC3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2-(1-isopropyl-1H-indazol-7-yl)ethynyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13927190.png)
![7-Amino-2-oxa-5-azaspiro[3.5]nonan-6-one](/img/structure/B13927191.png)


![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-(3-aminophenyl)-4-chloro-, 1,1-dimethylethyl ester](/img/structure/B13927227.png)
![2-Chloro-6-(difluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13927230.png)



![3-Methyl-4-(1,2,4-triazolo[4,3-c]pyrimidin-7-yloxy)benzenamine](/img/structure/B13927262.png)


![[2-(2-Methylsulfanyl-imidazol-1-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B13927287.png)
![3-Chloro-5-ethylpyrrolo[1,2-b]pyridazine](/img/structure/B13927288.png)
